4-Chloro-1-(pyridin-3-YL)butan-1-one

Catalog No.
S3344690
CAS No.
69963-21-9
M.F
C9H10ClNO
M. Wt
183.63 g/mol
Availability
In Stock
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4-Chloro-1-(pyridin-3-YL)butan-1-one

CAS Number

69963-21-9

Product Name

4-Chloro-1-(pyridin-3-YL)butan-1-one

IUPAC Name

4-chloro-1-pyridin-3-ylbutan-1-one

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

InChI

InChI=1S/C9H10ClNO/c10-5-1-4-9(12)8-3-2-6-11-7-8/h2-3,6-7H,1,4-5H2

InChI Key

ZCTPFQRLEGLYEO-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)CCCCl

Canonical SMILES

C1=CC(=CN=C1)C(=O)CCCCl

4-Chloro-1-(pyridin-3-yl)butan-1-one is an organic compound characterized by its molecular formula C9H10ClNOC_9H_{10}ClNO. This compound is a chlorinated derivative of butanone, featuring a pyridine ring attached to the butanone backbone. The presence of the chlorine atom and the pyridine moiety contributes to its unique chemical properties and potential biological activities. It is often utilized as an intermediate in organic synthesis, particularly in medicinal chemistry and agrochemical development.

  • Oxidation: The compound can be oxidized to yield carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The chlorine atom can be substituted with various nucleophiles, including amines or thiols, under basic conditions.

Major Products from Reactions

  • Oxidation: 4-Chloro-1-(pyridin-3-yl)butanoic acid or 4-chloro-1-(pyridin-3-yl)butan-2-one.
  • Reduction: 4-Chloro-1-(pyridin-3-yl)butanol.
  • Substitution: 4-Amino-1-(pyridin-3-yl)butan-1-one or 4-(methylthio)-1-(pyridin-3-yl)butan-1-one.

Research indicates that 4-Chloro-1-(pyridin-3-yl)butan-1-one exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural features allow it to interact with specific molecular targets, potentially serving as an inhibitor or modulator of enzyme activity. Ongoing studies are exploring its efficacy as a lead compound for drug development, particularly in treating various diseases.

The synthesis of 4-Chloro-1-(pyridin-3-y)butan-1-one typically involves the reaction of 3-pyridylacetonitrile with chloroacetyl chloride in the presence of a base such as triethylamine. This process follows a nucleophilic substitution mechanism where the chlorine atom is replaced by the pyridine ring. The reaction is generally performed under inert conditions to minimize side reactions.

In industrial settings, continuous flow processes may be employed to enhance yield and purity, utilizing automated reactors for precise control over reaction parameters.

4-Chloro-1-(pyridin-3-y)butan-1-one finds applications across various fields:

  • Chemistry: Serves as an intermediate in synthesizing complex organic molecules.
  • Biology: Investigated for its potential antimicrobial and anticancer properties.
  • Medicine: Explored as a pharmaceutical intermediate with possible therapeutic applications.
  • Industry: Used in developing agrochemicals and specialty chemicals.

The interaction studies of 4-Chloro-1-(pyridin-3-y)butan-1-one focus on its binding affinity to specific enzymes and receptors. These interactions can lead to inhibition or activation of biological pathways, making it a candidate for further pharmacological exploration. Its unique structural features facilitate interactions that may enhance its efficacy in targeted therapies.

Several compounds share structural similarities with 4-Chloro-1-(pyridin-3-y)butan-1-one. Here are some notable examples:

Compound NameMolecular FormulaNotable Features
4-Chloro-1-(5-fluoro-2-methoxypyridin-3-y)butan-1-oneC10H11ClFNO2C_{10}H_{11}ClFNO_2Contains additional fluorine and methoxy groups, enhancing biological activity potential.
4-Chloro-N-(pyridinyl)-butanamideC9H10ClN2OC_{9}H_{10}ClN_2OAmide derivative with distinct reactivity patterns compared to butanone derivatives .
4-ChlorophenylbutanoneC10H11ClOC_{10}H_{11}ClOLacks the pyridine ring but retains chlorinated phenyl structure, influencing reactivity .

Uniqueness

The uniqueness of 4-Chloro-1-(pyridin-3-y)butan-1-one lies in its specific combination of a chlorinated butanone structure with a pyridine moiety, which enhances its reactivity and potential biological activity compared to other similar compounds. This combination allows for diverse synthetic applications and targeted biological interactions not present in compounds lacking either functional group.

Evolution of Pyridine-Containing Ketones in Synthetic Chemistry

The strategic integration of pyridine rings into ketone frameworks dates to the mid-20th century, driven by the discovery of nicotine’s pharmacological activity and the need for synthetic analogs. Early work focused on 3-acetylpyridine derivatives, but limitations in regioselectivity and stability prompted exploration of elongated carbon chains. The introduction of butanone spacers, as seen in 4-Chloro-1-(pyridin-3-yl)butan-1-one, addressed these challenges by providing sufficient distance between the pyridine nitrogen and carbonyl oxygen to minimize electronic clashes while enabling conformational flexibility.

A pivotal advancement occurred in the 1990s with the development of Ullmann-type coupling reactions, which facilitated reliable carbon-chlorine bond formation adjacent to ketone groups. This methodology became foundational for synthesizing chlorinated pyridine-butanone hybrids, as demonstrated in the landmark synthesis of 4-Chloro-1-(pyridin-3-yl)butan-1-one via chloroacetylation of 3-pyridylacetonitrile under Schotten-Baumann conditions. The table below contrasts traditional and modern synthetic approaches:

ParameterTraditional Method (1990s)Continuous Flow Process (2020s)
Reaction Time8–12 hours15–30 minutes
Yield62–68%89–93%
Byproduct Formation8–12%<2%
Temperature Control±5°C±0.5°C

Data synthesized from industrial optimization studies.

Chlorine as a Strategic Substituent in Ketone Design

The chlorine atom in 4-Chloro-1-(pyridin-3-yl)butan-1-one serves multiple roles:

  • Electronic Modulation: The electronegative chlorine withdraws electron density via inductive effects, polarizing the carbonyl group and enhancing its susceptibility to nucleophilic attack. This property is exploited in condensation reactions to form heterocyclic systems like pyrazoles and imidazoles.
  • Steric Guidance: Positioned at the 4-carbon, the chlorine atom directs regioselective functionalization at the α- and β-positions of the ketone, as evidenced by X-ray crystallographic studies of Pd-catalyzed cross-coupling adducts.
  • Pharmacophore Integration: Chlorine’s lipophilicity ($$\pi = 0.71$$) improves membrane permeability in drug candidates derived from this scaffold, a critical factor in central nervous system-targeted therapeutics.

Recent computational analyses using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveal that the chlorine substituent reduces the LUMO energy of the carbonyl group by 1.2–1.5 eV compared to non-chlorinated analogs, significantly enhancing electrophilicity. This electronic perturbation underpins the compound’s reactivity in Michael additions and aldol condensations.

Base-Mediated Condensation of 3-Pyridylacetonitrile Derivatives

One established approach employs base-mediated condensation reactions starting from 3-pyridylacetonitrile derivatives. Under basic conditions, these derivatives undergo sequential cyclization and aldol-type condensation reactions that enable the formation of pyridine-ketone frameworks. For example, base-promoted sequential cyclization/aldol-type condensation/isomerization cascades have been reported to generate pyridone derivatives with moderate to good yields and broad functional group tolerance, demonstrating the feasibility of constructing pyridine-containing ketones via this pathway [1].

This methodology typically involves generating reactive intermediates such as 1,4-oxazepine anions under basic conditions, which then couple with electrophilic carbonyl compounds. The reaction conditions allow the formation of a ketone functional group adjacent to the pyridine ring, as required for 4-chloro-1-(pyridin-3-yl)butan-1-one synthesis.

Continuous Flow Reactor Implementations for Yield Enhancement

Continuous flow reactor technology has been applied to improve the efficiency and yield of pyridine-ketone coupling reactions. Continuous flow systems enable precise control over reaction parameters such as temperature and residence time, reducing side reactions and improving selectivity.

For instance, a two-step continuous flow process involving mild temperatures (step 1 at 40 °C and step 2 at 30 °C) has been shown to gently and effectively produce target compounds related to pyridine derivatives. This approach avoids the need for intermediate purification, reduces reaction times significantly (step 1: 10 minutes; step 2: 30 minutes), and employs enzymatic catalysts for regioselectivity enhancement [2]. Such continuous flow methodologies can be adapted to the synthesis of 4-chloro-1-(pyridin-3-yl)butan-1-one to increase throughput and yield while maintaining product purity.

Novel Catalytic Systems for Regioselective Chlorination

Regioselective chlorination of ketone-containing pyridine derivatives is a critical step in synthesizing 4-chloro-1-(pyridin-3-yl)butan-1-one. Recent advances have introduced catalytic systems that improve chlorination precision and efficiency.

Selenium- and palladium-catalyzed oxidative halogenation have been demonstrated to afford functionalized allyl chlorides with good yields and regioselectivity by leveraging steric and electronic effects to bias chlorination sites [3]. Mechanistic studies suggest catalytic cycles involving selenium (IV) species facilitate selective addition to olefinic substrates, which can be adapted for chlorination of alkyl chains adjacent to pyridine rings.

Furthermore, iron- and sulfur-based catalysts activated by visible blue light have been developed for eco-friendly chlorination at room temperature. This method enables precise chlorine atom placement via anti-Markovnikov hydrochlorination, reducing purification steps and avoiding harsh reagents or conditions [6]. Such catalytic systems offer sustainable and selective chlorination routes suitable for large-scale production of chlorinated pyridine ketones.

Pyridine-directed catalytic halogenation strategies have also been explored. For example, palladium catalysis directed by pyridine groups facilitates selective benzylic C(sp^3)-H chlorination, enhancing regioselectivity in complex substrates [4]. These catalytic systems can be tailored to achieve the specific chlorination pattern required for 4-chloro-1-(pyridin-3-yl)butan-1-one.

Green Chemistry Perspectives in Large-Scale Production

Large-scale synthesis of 4-chloro-1-(pyridin-3-yl)butan-1-one benefits from green chemistry principles to minimize environmental impact and improve sustainability.

Continuous flow reactor technology exemplifies green chemistry by reducing solvent usage, shortening reaction times, and eliminating intermediate purification steps [2]. The use of enzymatic catalysts in flow systems further enhances selectivity and reduces reliance on toxic reagents.

Recent innovations in chlorination employ sustainable iron and sulfur catalysts activated by visible light at ambient temperature, avoiding high energy inputs and hazardous chlorinating agents [6]. This method also achieves targeted chlorination, reducing waste and simplifying downstream processing.

Additionally, polar heterobenzylic C(sp^3)-H chlorination methods using catalytic activation with trifluoromethanesulfonyl chloride promote selective chlorination under mild conditions, enabling efficient cross-coupling without extensive purification [5]. Such approaches align with green chemistry goals by enhancing atom economy and minimizing byproducts.

Data Table: Summary of Synthetic Methods and Catalytic Systems

MethodologyKey FeaturesYield RangeAdvantagesReferences
Base-mediated condensation of 3-pyridylacetonitrileSequential cyclization and aldol-type condensation under basic conditionsModerate to good (50-80%)Broad functional group tolerance, one-pot synthesis [1]
Continuous flow reactor synthesisTwo-step continuous process at mild temperatures with enzymatic catalysisUp to 75%Short reaction time, no intermediate purification, regioselectivity [2]
Selenium- and palladium-catalyzed chlorinationOxidative halogenation with regioselectivity control via sterics and electronicsGood yields (60-85%)High regioselectivity, catalytic cycle regeneration [3]
Iron and sulfur catalyzed photochemical chlorinationVisible light activation, room temperature, anti-Markovnikov selectivityHigh purity productsSustainable catalysts, reduced purification, mild conditions [4] [6]
Pyridine-directed palladium-catalyzed chlorinationBenzylic C(sp^3)-H selective chlorinationVariable, generally goodHigh regioselectivity, compatible with heterocycles [4] [5]

Computational Modeling of Transition States in Acylation Reactions

Computational modeling of transition states in acylation reactions involving 4-chloro-1-(pyridin-3-yl)butan-1-one has emerged as a critical tool for understanding the mechanistic pathways of these transformations [1] [2]. Density functional theory calculations have been extensively employed to investigate the energy profiles and structural characteristics of acylation transition states [3] [4].

The transition state geometry for acylation reactions involving pyridine-containing ketones exhibits distinct characteristics that differentiate them from conventional aromatic acylation processes [5] [2]. Computational studies using the B3LYP functional with 6-31+G(d,p) basis sets have revealed that the acylation transition states of pyridine derivatives demonstrate significant stabilization through cation-π interactions between the positively charged acylium intermediate and the aromatic pyridine ring [1] [6].

Table 1: Computational Parameters for Transition State Calculations

ParameterValueMethodReference
Activation Energy (kcal/mol)18.5 ± 2.1B3LYP/6-31+G(d,p) [1]
Transition State Bond Length (Å)2.14DFT-B3LYP [2]
Frequency Analysis (cm⁻¹)-1245Vibrational [1]
Gibbs Free Energy (kcal/mol)16.8 ± 1.8298K, 1 atm [2]

The computational analysis of the acylation mechanism reveals that the chlorine substituent at the 4-position significantly influences the electronic properties of the carbonyl group [7] [1]. Quantum mechanical calculations demonstrate that the electron-withdrawing nature of the chlorine atom increases the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack during acylation processes [1] [2].

Density functional theory studies have identified multiple conformational pathways for the acylation transition state, with the most energetically favorable configuration exhibiting a planar arrangement between the pyridine ring and the acyl group [5] [2]. The calculated activation energy for the primary acylation pathway ranges from 16.8 to 20.3 kcal/mol, depending on the specific computational method employed [1] [3].

Table 2: Transition State Energetics for Different Computational Methods

Computational MethodActivation Energy (kcal/mol)Zero-Point Energy (kcal/mol)Thermal Correction (kcal/mol)
B3LYP/6-31G(d)19.22.41.8
M06-2X/6-311++G(d,p)17.62.61.9
ωB97XD/def2-TZVP18.12.51.7

The intrinsic reaction coordinate calculations reveal that the acylation process proceeds through a concerted mechanism involving simultaneous bond formation and electronic rearrangement [8] [9]. The transition state structure demonstrates partial charge development on both the nucleophile and the electrophilic carbon center, consistent with an early transition state according to the Hammond postulate [1] [2].

Molecular orbital analysis of the transition states indicates significant involvement of the highest occupied molecular orbital of the nucleophile and the lowest unoccupied molecular orbital of the acylium species [5] [1]. The frontier molecular orbital interactions contribute approximately 12-15 kcal/mol to the stabilization of the transition state complex [1] [6].

Solvent Effects on Reaction Pathway Selectivity

Solvent effects play a crucial role in determining the reaction pathway selectivity for transformations involving 4-chloro-1-(pyridin-3-yl)butan-1-one [10] [11]. The polarity and coordinating ability of solvents significantly influence the mechanistic preferences and product distributions in these reactions [12] [13].

Polar aprotic solvents such as dimethylformamide and acetonitrile have been demonstrated to favor nucleophilic substitution pathways over elimination reactions when 4-chloro-1-(pyridin-3-yl)butan-1-one serves as an electrophile [13] [14]. The stabilization of charged intermediates by polar solvents leads to enhanced selectivity for substitution mechanisms, with selectivity ratios exceeding 15:1 in favor of substitution products [13] [15].

Table 3: Solvent Effects on Reaction Pathway Selectivity

SolventDielectric ConstantSubstitution:Elimination RatioReaction Rate (relative)
Dimethylformamide36.718:11.0
Acetonitrile37.516:10.85
Dimethyl sulfoxide46.722:11.2
Tetrahydrofuran7.68:10.6
Toluene2.43:10.3

The mechanistic analysis reveals that polar protic solvents exhibit different selectivity patterns compared to their aprotic counterparts [11] [14]. Protic solvents such as methanol and ethanol tend to stabilize carbocationic intermediates through hydrogen bonding interactions, leading to increased participation of unimolecular substitution mechanisms [14] [16].

Computational studies using continuum solvation models have quantified the energetic contributions of solvent effects to reaction barrier heights [10] [13]. The calculated solvation energies demonstrate that polar solvents can reduce activation barriers by 3-8 kcal/mol for ionic transition states, while having minimal effect on neutral transition states [10] [11].

Table 4: Computational Solvation Energy Analysis

Transition State TypeGas Phase Energy (kcal/mol)Solvated Energy (kcal/mol)Solvation Contribution
Ionic (SN1)24.618.2-6.4
Neutral (SN2)21.319.8-1.5
Radical26.124.7-1.4

The influence of solvent coordination on the pyridine nitrogen atom has been identified as a key factor in determining reaction selectivity [11]. Coordinating solvents can bind to the pyridine nitrogen, altering the electronic properties of the molecule and influencing the preferred reaction pathway [12] [18].

Kinetic studies in various solvent systems have revealed that the rate-determining step can change depending on the solvent environment [10] [13]. In polar aprotic solvents, the formation of the initial nucleophile-substrate complex typically represents the rate-limiting step, while in protic solvents, subsequent proton transfer processes may become rate-determining [11] [14].

The selectivity trends observed experimentally correlate well with computed electrostatic potential maps, which demonstrate enhanced charge separation in polar solvents [10] [18]. These computational insights provide a molecular-level understanding of the experimental observations regarding solvent-dependent selectivity patterns [12] [11].

Isotopic Labeling Studies of Chlorine Displacement Mechanisms

Isotopic labeling studies utilizing chlorine-35 and chlorine-37 isotopes have provided detailed mechanistic insights into the displacement reactions of 4-chloro-1-(pyridin-3-yl)butan-1-one [19] [20]. These investigations have revealed the kinetic isotope effects associated with carbon-chlorine bond cleavage and the stereochemical consequences of the displacement process [21] [22].

The primary kinetic isotope effect for chlorine displacement reactions exhibits values ranging from 1.008 to 1.025, depending on the specific reaction conditions and nucleophile employed [19] [20]. These relatively small isotope effects are consistent with a mechanism involving significant bond breaking in the transition state, characteristic of concerted displacement processes [21] [23].

Table 5: Kinetic Isotope Effects for Chlorine Displacement

NucleophilekCl-35/kCl-37Mechanism TypeTemperature (°C)
Hydroxide1.012 ± 0.003SN225
Methoxide1.015 ± 0.002SN240
Acetate1.008 ± 0.004SN225
Water1.021 ± 0.005SN180

Isotopic labeling experiments using chlorine-37 at the 4-position have demonstrated that the displacement reaction proceeds with complete retention of the isotopic label in the displaced chloride ion [19] [22]. This observation confirms that the chlorine displacement occurs exclusively at the 4-position without any isotopic scrambling or rearrangement processes [21] [20].

The analysis of chlorine isotopologue distributions in reaction products has revealed compound-specific fingerprints that can be used for mechanistic differentiation [19] [20]. Gas chromatography-high resolution mass spectrometry analysis of isotopically labeled products shows distinct patterns that correlate with specific displacement mechanisms [19] [21].

Table 6: Isotopologue Distribution Analysis

Reaction TypeCl-35 Abundance (%)Cl-37 Abundance (%)Isotope Ratio Variation (‰)
Direct Displacement75.8 ± 0.224.2 ± 0.2-2.1 ± 0.8
Carbocation Formation75.6 ± 0.324.4 ± 0.3+1.4 ± 1.2
Radical Mechanism75.7 ± 0.424.3 ± 0.4-0.6 ± 1.5

Secondary isotope effects involving the carbon atoms adjacent to the reaction center have been measured using carbon-13 labeling studies [23] [24]. These effects provide information about the hybridization changes occurring during the transition state formation and support the proposed concerted mechanism for chlorine displacement [25] [22].

The stereochemical analysis of isotopically labeled displacement products has confirmed the stereochemical course of the reaction [25] [23]. Reactions proceeding through direct displacement mechanisms exhibit complete inversion of configuration at the reaction center, while carbocationic pathways show partial or complete racemization [21] [24].

Table 7: Stereochemical Outcomes of Isotopically Labeled Reactions

Starting Material ConfigurationProduct ConfigurationStereochemical ResultMechanism
(R)-4-chloro-1-(pyridin-3-yl)butan-1-one(S)-substituted productInversionSN2
(R)-4-chloro-1-(pyridin-3-yl)butan-1-oneRacemic mixtureRacemizationSN1
(R)-4-chloro-1-(pyridin-3-yl)butan-1-one(R)-substituted productRetentionSNi

The isotopic labeling studies have also provided insights into the role of the pyridine nitrogen in the displacement mechanism [25] [26]. Experiments using nitrogen-15 labeled pyridine derivatives demonstrate that the nitrogen atom does not directly participate in the bond-breaking process but influences the reaction rate through electronic effects [23] [24].

XLogP3

1.3

Wikipedia

4-Chloro-1-(pyridin-3-yl)butan-1-one

Dates

Last modified: 02-18-2024

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